SC 51089 free base

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H19ClN4O3 |

|---|---|

分子量 |

422.9 g/mol |

IUPAC 名称 |

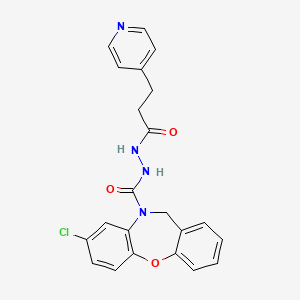

3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |

InChI |

InChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29) |

InChI 键 |

XDJPQOUDGROSEU-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl |

同义词 |

SC 51089 SC-51089 SC51089 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SC-51089 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive overview of the mechanism of action of SC-51089 free base, detailing its molecular interactions, downstream signaling effects, and its pharmacological activity in various preclinical models. Quantitative data from binding and functional assays are summarized, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its function. This guide is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, exerting its diverse biological effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways. The EP1 receptor, in particular, is primarily coupled to Gq proteins, and its activation leads to an increase in intracellular calcium concentrations, which in turn mediates various physiological and pathological processes, including pain, inflammation, and carcinogenesis.

SC-51089 has emerged as a valuable pharmacological tool for elucidating the roles of the EP1 receptor. It is a selective antagonist that competitively inhibits the binding of PGE2 to the EP1 receptor.[1][2][3][4] This selective antagonism makes SC-51089 a promising candidate for therapeutic intervention in diseases where EP1 receptor signaling is dysregulated. This technical guide will delve into the core mechanism of action of SC-51089, presenting key data and methodologies for its study.

Core Mechanism of Action: EP1 Receptor Antagonism

The primary mechanism of action of SC-51089 is its competitive antagonism at the EP1 receptor. By binding to the receptor, SC-51089 prevents the endogenous ligand, PGE2, from activating the receptor and initiating downstream signaling cascades.

EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-coupled GPCR. Upon activation by PGE2, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent signaling pathways. These pathways can ultimately influence a variety of cellular processes, including gene expression, cell proliferation, and neurotransmission. SC-51089 blocks the initial step of this cascade by preventing PGE2 binding.

Quantitative Data

The selectivity and potency of SC-51089 have been quantified through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of SC-51089 for the EP1 receptor and other prostanoid receptors is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor.

| Receptor | Ki (µM) | Reference |

| EP1 | 1.3 | [1][3][4] |

| EP2 | >100 | [2][5] |

| EP3 | 17.5 | [1][2][3][4][5] |

| EP4 | >100 | [2][5] |

| TP (Thromboxane) | 11.2 | [1][3][4] |

| FP (PGF2α) | 61.1 | [1][3][4] |

| DP (PGD2) | >100 | [2][5] |

| IP (PGI2) | >100 | [2][5] |

Table 1: Binding Affinity (Ki) of SC-51089 for Prostanoid Receptors. Data indicate that SC-51089 is highly selective for the EP1 receptor.

In Vitro and In Vivo Efficacy

SC-51089 has demonstrated functional antagonism in various preclinical models.

| Assay | Species/Model | Endpoint | Result | Reference |

| Glioma Cell Growth | Human KMG-4 cells | Inhibition of cell growth | IC50 = ~1 µM | [2][5] |

| Phenylbenzoquinone-induced writhing | Mouse | Reduction in writhing | ED50 = 6.8 mg/kg | [2][5] |

| Glioma Xenograft | Mouse | Reduction in tumor growth | 25 mg/kg | [2][5] |

Table 2: In Vitro and In Vivo Efficacy of SC-51089.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the activity of SC-51089.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of the Ki of SC-51089 for the EP1 receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human EP1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of radiolabeled PGE2 (e.g., [³H]PGE2), and varying concentrations of SC-51089.

-

For total binding, omit SC-51089. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SC-51089 concentration.

-

Determine the IC50 value (the concentration of SC-51089 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesic Activity (Writhing Test)

This protocol describes the assessment of the analgesic effect of SC-51089 in a mouse model of visceral pain.

Protocol:

-

Animals:

-

Use adult male or female mice of a specified strain (e.g., Swiss albino).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Drug Administration:

-

Randomly divide the mice into groups (e.g., vehicle control, positive control, and different doses of SC-51089).

-

Prepare SC-51089 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer SC-51089 or the vehicle via the desired route (e.g., intraperitoneally or orally) at a defined pre-treatment time (e.g., 30-60 minutes) before the induction of writhing.

-

-

Induction of Writhing and Observation:

-

Inject a writhing-inducing agent (e.g., 0.6% acetic acid solution) intraperitoneally.

-

Immediately after the injection, place each mouse individually into an observation chamber.

-

Record the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period (e.g., 20 minutes).

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for the SC-51089 treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

-

Calculate the ED50 value (the dose that produces 50% of the maximum analgesic effect).

-

Conclusion

SC-51089 is a highly selective and potent antagonist of the EP1 receptor. Its mechanism of action, centered on the blockade of PGE2-mediated Gq signaling, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data on its binding affinity and functional efficacy underscore its utility as a pharmacological tool and a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of SC-51089 and the broader role of the EP1 receptor in health and disease. Further research into the clinical applications of selective EP1 antagonists like SC-51089 is warranted.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-51089 Free Base: A Technical Guide for Researchers

SC-51089 free base is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

SC-51089 free base is a synthetic, non-prostanoid molecule. Its systematic name is 8-chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide. The table below summarizes its key chemical and physical properties.

| Property | Value |

| CAS Number | 146033-03-6 |

| Molecular Formula | C₂₂H₁₉ClN₄O₃ |

| Molecular Weight | 422.87 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMF: ~30 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~30 mg/mL |

| SMILES | O=C(CCc1ccncc1)NNC(=O)N1Cc2ccccc2Oc2ccc(Cl)cc12 |

| InChI | InChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29) |

Mechanism of Action

SC-51089 acts as a selective antagonist at the EP1 prostanoid receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2). The binding of PGE2 to the EP1 receptor primarily couples to the Gq family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological and pathophysiological processes, including pain, inflammation, and neuronal excitability. SC-51089 competitively binds to the EP1 receptor, thereby preventing PGE2 from initiating this downstream signaling pathway.[1][3]

EP1 Receptor Signaling Pathway and Inhibition by SC-51089.

Biological Activity and Quantitative Data

SC-51089 exhibits a range of biological activities, primarily stemming from its selective antagonism of the EP1 receptor. These activities include neuroprotection, anti-tumor effects, and analgesia.

Receptor Binding Affinity

The selectivity of SC-51089 for the EP1 receptor over other prostanoid receptors has been demonstrated in competitive binding assays. The following table summarizes the inhibitory constants (Ki) of SC-51089 for various prostanoid receptors.[1][3][4]

| Receptor Subtype | Ki (µM) |

| EP1 | 1.3 |

| EP2 | >100 |

| EP3 | 17.5 |

| EP4 | >100 |

| DP (PGD2) | >100 |

| FP (PGF2α) | 61.1 |

| IP (PGI2) | >100 |

| TP (Thromboxane) | 11.2 |

In Vitro and In Vivo Efficacy

SC-51089 has demonstrated efficacy in various preclinical models. The table below summarizes key findings.

| Model System/Assay | Effect | Effective Concentration/Dose | Reference(s) |

| Amyloid-β (1-42) induced cytotoxicity in MC65 human neuroblastoma cells | Decreased cell death | 10-50 µM | [4] |

| KMG-4 human glioma cell growth (in vitro) | Inhibited cell growth | IC₅₀ = ~1 µM | [4] |

| KMG-4 human glioma mouse xenograft model (in vivo) | Reduced tumor growth | 25 mg/kg | [4] |

| Phenylbenzoquinone-induced writhing in mice (in vivo) | Reduced writhing (analgesic effect) | ED₅₀ = 6.8 mg/kg | [4] |

| R6/1 mouse model of Huntington's disease (in vivo) | Ameliorated motor and memory deficits | 40 µg/kg/day (i.p. infusion) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of SC-51089.

KMG-4 Human Glioma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the KMG-4 human glioma cell line to evaluate the in vivo anti-tumor efficacy of SC-51089.

References

SC-51089 Free Base: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of SC-51089, including its discovery, pharmacological profile, and key experimental findings. The information is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of EP1 receptor antagonism. All quantitative data are summarized in structured tables, and detailed methodologies for seminal experiments are provided. Visualizations of the EP1 signaling pathway and a representative experimental workflow are included to facilitate understanding.

Introduction and Discovery

SC-51089, chemically known as 8-chlorodibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide, is a diacylhydrazine derivative developed by Searle (now part of Pfizer). It emerged from research programs focused on identifying selective prostaglandin E2 antagonists for the treatment of pain and inflammation. While the precise initial synthesis is not publicly detailed, research on its analogues was published by scientists at Searle, including E. A. Hallinan and T. J. Hagen.[1][3][4] SC-51089 has been instrumental as a pharmacological tool to investigate the role of the EP1 receptor in various physiological and pathological processes, including neurodegeneration, cancer, and pain.

Pharmacological Profile

SC-51089 is characterized by its selective antagonism of the EP1 receptor. Its binding affinity and functional activity have been evaluated in various in vitro and in vivo models.

Receptor Binding Affinities

The selectivity of SC-51089 has been determined through radioligand binding assays against a panel of prostanoid receptors.

| Receptor | Ki (μM) |

| EP1 | 1.3 |

| EP2 | >100 |

| EP3 | 17.5 |

| EP4 | >100 |

| TP (Thromboxane) | 11.2 |

| FP (PGF2α) | 61.1 |

| DP (PGD2) | >100 |

| IP (PGI2) | >100 |

| Table 1: Binding affinities (Ki) of SC-51089 for various prostanoid receptors.[5][6][7] |

In Vitro and In Vivo Potency

SC-51089 has demonstrated functional antagonism and therapeutic efficacy in several disease models.

| Assay | Species/Model | Parameter | Value |

| Glioma Cell Growth | Human KMG-4 cells | IC50 | ~1 µM[5] |

| Analgesia (Writhing Assay) | Mouse | ED50 | 6.8 mg/kg[5][8] |

| Neuroprotection (Cerebral Ischemia) | Mouse | Effective Dose | 5-20 µg/kg (i.p.) |

| Huntington's Disease Model (R6/1) | Mouse | Effective Dose | 40 µg/kg/day (i.p. infusion)[6][7] |

| Table 2: In vitro and in vivo potency of SC-51089. |

Mechanism of Action: The EP1 Receptor Signaling Pathway

SC-51089 exerts its effects by blocking the signaling cascade initiated by the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.

Caption: EP1 Receptor Signaling Pathway and Inhibition by SC-51089.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments involving SC-51089, based on published literature.

Radioligand Binding Assay for EP1 Receptor

This protocol outlines a general method for determining the binding affinity of SC-51089 to the EP1 receptor.

Objective: To determine the Ki of SC-51089 for the human EP1 receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human EP1 receptor.

-

Radioligand: [3H]-PGE2.

-

SC-51089.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine membrane preparation, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of SC-51089 in binding buffer. For non-specific binding control wells, add a high concentration of unlabeled PGE2.

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SC-51089 to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the use of SC-51089 in a mouse model of ischemic stroke.

Objective: To assess the neuroprotective effects of SC-51089.

Animal Model: Male C57BL/6 mice.

Procedure:

-

Anesthesia: Anesthetize the mice (e.g., with isoflurane).

-

MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a filament. Monitor cerebral blood flow to confirm occlusion.

-

Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

-

Drug Administration: Administer SC-51089 (e.g., 10 µg/kg, i.p.) or vehicle at a specified time point after reperfusion (e.g., immediately after or with a delay).

-

Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the study (e.g., 24-72 hours post-MCAO), euthanize the animals, and section the brains. Stain the sections with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) and quantify the infarct volume using image analysis software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of SC-51089.

Caption: Workflow for In Vivo Neuroprotection Studies of SC-51089.

Conclusion

SC-51089 is a valuable pharmacological tool for elucidating the role of the EP1 receptor in health and disease. Its selectivity and demonstrated efficacy in preclinical models of pain, neurodegeneration, and cancer highlight the therapeutic potential of targeting the PGE2-EP1 signaling axis. This technical guide provides a foundational understanding of SC-51089, intended to support further research and development in this promising area.

References

- 1. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. tandfonline.com [tandfonline.com]

- 5. caymanchem.com [caymanchem.com]

- 6. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tribioscience.com [tribioscience.com]

SC 51089 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of SC 51089 free base, a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key applications. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Chemical and Physical Properties

This compound is a potent and selective small molecule inhibitor of the EP1 receptor, making it a valuable tool for investigating the role of the PGE2/EP1 signaling axis in various physiological and pathological processes.

| Property | Value |

| IUPAC Name | 8-Chloro-10,11-dihydro-10-(2-(3-(pyridin-4-yl)propanoyl)hydrazinylcarbonyl)dibenz[b,f][1][2]oxazepine |

| Molecular Formula | C₂₂H₁₉ClN₄O₃ |

| Molecular Weight | 422.86 g/mol |

| CAS Number | 146033-03-6 |

| Appearance | Off-white to light yellow solid powder |

| SMILES | ClC1=CC2=C(C=C1)OC1=CC=CC=C1CN2C(=O)NNC(=O)CCC1=CC=NC=C1 |

| Solubility | Soluble in DMSO (≥100 mg/mL) and Ethanol.[2] |

Biological Activity and Mechanism of Action

SC 51089 functions as a selective antagonist of the EP1 receptor. The binding affinities (Ki) of SC 51089 for various prostanoid receptors are detailed below, highlighting its selectivity for the EP1 subtype.

| Receptor | Ki (μM) |

| EP1 | 1.3[1][2][3][4] |

| TP (Thromboxane) | 11.2[1][2][3][4] |

| EP3 | 17.5[1][2][3][4] |

| FP (Prostaglandin F) | 61.1[1][2][3][4] |

The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a multitude of cellular processes. By blocking the binding of PGE2 to the EP1 receptor, SC 51089 inhibits this downstream signaling pathway.

Experimental Protocols

SC 51089 has been utilized in a variety of in vitro and in vivo experimental settings to probe the function of the EP1 receptor. Below are detailed protocols for some key applications.

In Vitro Glioma Cell Growth Inhibition Assay

This protocol describes a method to assess the effect of SC 51089 on the proliferation of glioma cell lines.

1. Materials:

-

Human glioma cell line (e.g., KMG-4)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

2. Experimental Workflow:

3. Detailed Procedure:

-

Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to adhere.

-

Prepare a stock solution of SC 51089 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of SC 51089. Include a vehicle control (medium with the same concentration of DMSO used for the highest SC 51089 concentration).

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol outlines a procedure to evaluate the neuroprotective effects of SC 51089 in a mouse model of ischemic stroke.

1. Materials:

-

Male C57BL/6 mice (20-25 g)

-

This compound

-

Vehicle for injection (e.g., saline with 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Nylon monofilament for occlusion

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

2. Experimental Workflow:

3. Detailed Procedure:

-

Anesthetize the mouse using isoflurane.

-

Perform the middle cerebral artery occlusion (MCAO) surgery by introducing a nylon monofilament into the internal carotid artery to block the origin of the MCA.

-

After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

Administer SC 51089 (e.g., 40 µg/kg) or vehicle via intraperitoneal (i.p.) injection at a specific time point relative to the ischemic event (e.g., at the time of reperfusion).[3]

-

Allow the animal to recover and monitor for a defined period (e.g., 24 hours).

-

Euthanize the mouse and carefully remove the brain.

-

Slice the brain into coronal sections (e.g., 2 mm thick).

-

Immerse the brain slices in a 2% solution of TTC in phosphate-buffered saline at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

Conclusion

This compound is a valuable pharmacological tool for the investigation of EP1 receptor-mediated signaling. Its selectivity and demonstrated activity in both in vitro and in vivo models make it suitable for a wide range of studies in areas such as neuroinflammation, oncology, and pain research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the PGE2/EP1 pathway.

References

- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

SC-51089 Free Base: A Technical Guide for Researchers

An In-depth Whitepaper on the Selective EP1 Receptor Antagonist

CAS Number: 146033-03-6[1]

This document provides a comprehensive technical overview of SC-51089 free base, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological properties and potential therapeutic applications of this compound. This guide covers its mechanism of action, key quantitative data, and detailed experimental protocols.

Core Compound Properties

SC-51089 is a potent and selective antagonist of the EP1 receptor, a Gq protein-coupled receptor that mediates various physiological and pathological processes in response to its endogenous ligand, prostaglandin E2.[2][3][4] By blocking the action of PGE2 at the EP1 receptor, SC-51089 has demonstrated potential therapeutic effects in models of neurodegenerative diseases, cancer, and pain.

Physicochemical Properties

A summary of the key physicochemical properties of SC-51089 free base is presented in the table below.

| Property | Value | Reference |

| CAS Number | 146033-03-6 | [1] |

| Molecular Formula | C22H19ClN4O3 | [1] |

| Molecular Weight | 422.86 g/mol | [1] |

| Appearance | Off-white to light yellow solid powder | [5] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [1] |

Pharmacological Data

SC-51089 exhibits selectivity for the EP1 receptor over other prostanoid receptors. The following table summarizes its binding affinities (Ki) and functional potencies (IC50, ED50) from various studies.

| Parameter | Species/System | Value | Reference |

| Ki (EP1) | Recombinant | 1.3 µM | [2][6] |

| Ki (TP) | Recombinant | 11.2 µM | [2][6] |

| Ki (EP3) | Recombinant | 17.5 µM | [2][6] |

| Ki (FP) | Recombinant | 61.1 µM | [2][6] |

| Ki (EP2, EP4, DP) | Recombinant | > 100 µM | [6] |

| IC50 (Glioma Cell Growth) | KMG-4 human glioma cells | ~1 µM | [7] |

| ED50 (Analgesia) | Phenylbenzoquinone-induced writhing in mice | 6.8 mg/kg | [7][8] |

Mechanism of Action and Signaling Pathway

The EP1 receptor is a G protein-coupled receptor that primarily couples to Gq/11.[9][10] Upon activation by its ligand, PGE2, the EP1 receptor initiates a signaling cascade that results in an increase in intracellular calcium concentration.[11][12] SC-51089 acts as a competitive antagonist at the EP1 receptor, blocking the binding of PGE2 and thereby inhibiting this downstream signaling.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SC 51089 free base|CAS 146033-03-6|DC Chemicals [dcchemicals.com]

- 4. biorbyt.com [biorbyt.com]

- 5. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

- 6. SC 51089 | CAS 146033-02-5 | SC51089 | Tocris Bioscience [tocris.com]

- 7. caymanchem.com [caymanchem.com]

- 8. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-51089 Free Base: A Technical Guide to its Role in the Prostaglandin E2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are transduced by a family of four G-protein coupled receptors, designated EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a promising therapeutic target due to its involvement in nociception and tumorigenesis. This technical guide provides an in-depth overview of SC-51089, a selective antagonist of the EP1 receptor. We will delve into its mechanism of action, its interaction with the PGE2 signaling pathway, and present key quantitative data and experimental methodologies relevant to its study.

The Prostaglandin E2 Synthesis and Signaling Pathway

The biosynthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Finally, tissue-specific prostaglandin E synthases (PGES) catalyze the isomerization of PGH2 to PGE2.[2]

PGE2 exerts its biological effects by binding to its four receptor subtypes (EP1-EP4), which are coupled to distinct intracellular signaling cascades.[3]

-

EP1 Receptor: Coupled to the Gαq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[4]

-

EP2 and EP4 Receptors: Both are coupled to Gαs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3]

-

EP3 Receptor: Primarily coupled to Gαi proteins, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]

SC-51089 specifically targets the EP1 receptor, thereby blocking the downstream signaling events associated with its activation.

Diagram: Prostaglandin E2 Synthesis Pathway

Caption: Biosynthesis of Prostaglandin E2 from membrane phospholipids.

Diagram: Prostaglandin E2 Receptor Signaling Pathways

Caption: Overview of PGE2 receptor signaling pathways and the inhibitory action of SC-51089.

Quantitative Data for SC-51089

The following tables summarize the available quantitative data for SC-51089, providing insights into its binding affinity, selectivity, and in vitro and in vivo potency.

Table 1: Receptor Binding Affinity of SC-51089

| Receptor | Ki (μM) | Reference |

| EP1 | 1.3 | [5][6] |

| Thromboxane (TP) | 11.2 | [5][6] |

| EP3 | 17.5 | [5][6] |

| Prostaglandin F (FP) | 61.1 | [5][6] |

| EP2 | >100 | [4] |

| EP4 | >100 | [4] |

| Prostaglandin D (DP) | >100 | [4] |

| Prostacyclin (IP) | >100 | [4] |

Ki (Inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.

Table 2: In Vitro and In Vivo Efficacy of SC-51089

| Assay/Model | Endpoint | Value | Reference |

| KMG-4 Glioma Cell Growth | IC50 | ~1 μM | [4] |

| Phenylbenzoquinone-induced Writhing (mouse) | ED50 | 6.8 mg/kg | [4] |

| Huntington's Disease Mouse Model (R6/1) | Dose | 40 μg/kg (i.p. for 28 days) | [5] |

| Neuronal Cell Death (t-BuOOH-induced) | Concentration | 5 μM (24 h) | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximal effect in vivo.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of SC-51089 and its interaction with the EP1 receptor.

Radioligand Binding Assay for EP1 Receptor

This assay is used to determine the binding affinity (Ki) of SC-51089 for the EP1 receptor.

Objective: To quantify the competitive displacement of a radiolabeled ligand from the EP1 receptor by SC-51089.

Materials:

-

Cell membranes expressing the human EP1 receptor.

-

Radiolabeled ligand (e.g., [3H]-PGE2).

-

SC-51089.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the EP1 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of radiolabeled ligand.

-

Varying concentrations of SC-51089 (or vehicle for total binding).

-

A high concentration of an unlabeled ligand for determining non-specific binding.

-

The membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the SC-51089 concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: General workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of SC-51089 to antagonize PGE2-induced activation of the Gq-coupled EP1 receptor.

Objective: To measure changes in intracellular calcium concentration in response to EP1 receptor activation and its inhibition by SC-51089.

Materials:

-

Cells stably or transiently expressing the human EP1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

PGE2 (agonist).

-

SC-51089 (antagonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed the EP1-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Preparation: Prepare serial dilutions of SC-51089 and a fixed concentration of PGE2 in the assay buffer in a separate plate.

-

Assay Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the SC-51089 solutions (or vehicle) to the wells and incubate for a short period.

-

Inject the PGE2 solution into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response to PGE2 in the presence and absence of different concentrations of SC-51089. Plot the PGE2 response as a function of the SC-51089 concentration to determine the IC50 for the antagonist.

Conclusion

SC-51089 is a valuable research tool for investigating the role of the PGE2-EP1 receptor signaling pathway in various physiological and pathological conditions. Its selectivity for the EP1 receptor makes it a specific probe for dissecting the contributions of this pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the EP1 receptor for therapeutic intervention. Further studies are warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of SC-51089 and other EP1 antagonists in relevant disease models.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

In Vitro Profile of SC-51089 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of SC-51089 free base, a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. The information compiled herein, including quantitative data, experimental methodologies, and signaling pathway visualizations, serves as a comprehensive resource for professionals engaged in drug discovery and development.

Core Compound Activity: Selective EP1 Receptor Antagonism

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2] Its selectivity has been demonstrated through competitive binding assays against a panel of prostanoid receptors.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for SC-51089 in various in vitro studies.

Table 1: Prostanoid Receptor Binding Affinity of SC-51089

| Receptor Subtype | Kᵢ (µM) |

| EP1 | 1.3 |

| EP2 | >100 |

| EP3 | 17.5 |

| EP4 | >100 |

| TP | 11.2 |

| FP | 61.1 |

| DP | >100 |

| IP | >100 |

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: In Vitro Cellular Activity of SC-51089

| Cell Line | Assay | Endpoint | Value (µM) |

| KMG-4 (Human Glioma) | Growth Inhibition | IC₅₀ | ~1 |

| MC65 (Human Neuroblastoma) | Neuroprotection against Amyloid-β (1-42) | Effective Concentration | 10-50 |

| Neuronal Cells | Neuroprotection against t-BuOOH-induced cell death | Effective Concentration | 5 |

Data compiled from multiple sources.[1][2][3]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental approaches used to characterize SC-51089, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Prostaglandin E2 EP1 Receptor Signaling Pathway

The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to Gαq. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is implicated in various cellular processes, and its overactivation can contribute to pathological conditions. SC-51089 acts by competitively binding to the EP1 receptor, thereby blocking the initiation of this signaling cascade by PGE2.

Caption: PGE2-EP1 Receptor Signaling Pathway and Inhibition by SC-51089.

Experimental Workflow: Competitive Radioligand Binding Assay

The binding affinity (Kᵢ) of SC-51089 for the EP1 receptor is determined using a competitive radioligand binding assay. This technique measures the ability of the unlabeled compound (SC-51089) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

While specific, detailed protocols from the original publications are not fully available, the following sections describe the general methodologies for the key in vitro experiments cited.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Preparation of Membranes: Cell lines recombinantly expressing the prostanoid receptor of interest (e.g., EP1, EP2, etc.) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated through centrifugation. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]PGE2) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (SC-51089). A control reaction containing only the radioligand and membranes determines the total binding, while another control with an excess of a non-radiolabeled ligand determines the non-specific binding.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to minimize non-specific binding.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Glioma Cell Growth Inhibition Assay

This assay is used to evaluate the anti-proliferative effect of a compound on cancer cell lines.

-

Cell Culture: Human glioma cell lines, such as KMG-4, are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of SC-51089. Control wells receive medium with the vehicle used to dissolve the compound.

-

Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS or MTT assay. In the MTS assay, a reagent is added to the wells, which is bioreduced by viable cells into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Neuroprotection Assay against Amyloid-β Induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.

-

Cell Culture: A human neuroblastoma cell line, such as MC65, or primary neuronal cultures are seeded in multi-well plates and cultured under appropriate conditions.

-

Preparation of Aβ Oligomers: Synthetic Aβ (1-42) peptide is prepared to form toxic oligomeric species. This typically involves dissolving the peptide in a suitable solvent and incubating it under specific conditions (e.g., temperature, time) to promote aggregation.

-

Compound and Aβ Treatment: The cultured neuronal cells are pre-treated with various concentrations of SC-51089 for a defined period. Subsequently, the prepared Aβ oligomers are added to the cell cultures. Control groups include cells treated with vehicle only, Aβ only, and SC-51089 only.

-

Incubation: The cells are co-incubated with the compound and Aβ for a duration known to induce significant neurotoxicity, typically 24 to 48 hours.

-

Assessment of Cell Viability: Neuronal viability is measured using various methods, such as the MTT or LDH release assay. The MTT assay measures metabolic activity, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with both SC-51089 and Aβ to those treated with Aβ alone. The results are often expressed as the percentage of protection conferred by the compound.

References

- 1. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 4. jneurosci.org [jneurosci.org]

- 5. pnas.org [pnas.org]

The Role of SC 51089 Free Base in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like stroke to chronic neurodegenerative diseases such as Alzheimer's and Parkinson's. A key mediator in the inflammatory cascade is prostaglandin E2 (PGE2), which exerts its diverse effects through four G-protein coupled receptors, EP1-4. The EP1 receptor, in particular, has emerged as a promising therapeutic target due to its role in mediating neurotoxic and pro-inflammatory signaling pathways. This technical guide provides an in-depth overview of SC 51089 free base, a selective antagonist of the EP1 receptor, and its role in mitigating neuroinflammation. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols from seminal studies, and visualize the relevant signaling pathways.

Introduction to this compound

SC 51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] Its selectivity for the EP1 receptor over other prostanoid receptors makes it a valuable tool for dissecting the specific roles of EP1-mediated signaling in various physiological and pathological processes, particularly in the context of neuroinflammation. By blocking the EP1 receptor, SC 51089 has been shown to exert neuroprotective effects in various preclinical models.

Mechanism of Action

SC 51089 functions as a competitive antagonist at the EP1 receptor. The EP1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration activates various downstream signaling cascades, including protein kinase C (PKC), which can contribute to neuronal excitotoxicity and the production of pro-inflammatory mediators in microglia.[2] SC 51089, by blocking the initial binding of PGE2 to the EP1 receptor, prevents this entire downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of SC 51089

| Receptor | Ki (µM) |

| EP1 | 1.3 |

| TP | 11.2 |

| EP3 | 17.5 |

| FP | 61.1 |

Data from MedchemExpress[1]

Table 2: In Vitro Efficacy of SC 51089

| Assay | Cell Line | Effect | Concentration/IC50 |

| Amyloid β (Aβ)-induced Neurotoxicity | MC65 Human Neuroblastoma | Decreased cell death | 10-50 µM |

| Glioma Cell Growth Inhibition | KMG4 Glioma Cells | Inhibition of cell growth | ~1 µM (IC50) |

Data from Cayman Chemical

Table 3: In Vivo Efficacy of SC 51089

| Animal Model | Effect | ED50 / Dose |

| Phenylbenzoquinone-induced writhing in mice | Analgesic (reduces writhing) | 6.8 mg/kg |

| Ischemic Stroke (transient MCA occlusion) in mice | Neuroprotective (reduces brain injury) | 5-20 µg/kg (i.p.) |

| Ischemic Stroke (permanent MCA occlusion) in mice | Neuroprotective (reduces brain injury) | 5-20 µg/kg (i.p.) |

Data from Cayman Chemical and Ahmad et al., 2008[3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have elucidated the role of SC 51089 in neuroinflammation.

In Vitro Amyloid-β Induced Neurotoxicity Assay

Objective: To determine the protective effect of SC 51089 against amyloid-β (Aβ)-induced neuronal cell death.

Cell Line: MC65 human neuroblastoma cells.

Protocol:

-

Cell Culture: Culture MC65 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ Preparation: Prepare Aβ1-42 oligomers by dissolving synthetic Aβ1-42 peptide in sterile, endotoxin-free water to a concentration of 1 mg/mL. Incubate at 37°C for 24 hours to allow for oligomer formation.

-

Treatment:

-

Plate MC65 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of SC 51089 (e.g., 1, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

-

Add Aβ1-42 oligomers to the wells to a final concentration of 10 µM.

-

Incubate the plates for 24 hours at 37°C.

-

-

Cell Viability Assessment:

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

In Vivo KMG4 Glioma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of SC 51089 in a mouse model of glioma.

Animal Model: Severe Combined Immunodeficient (SCID) mice.

Protocol:

-

Cell Preparation: Culture KMG4 human glioma cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Implantation:

-

Anesthetize SCID mice using an appropriate anesthetic (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the KMG4 cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Prepare SC 51089 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer SC 51089 (e.g., 25 mg/kg) or vehicle daily via oral gavage.

-

-

Tumor Growth Measurement:

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Continue treatment and monitoring for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further histological or molecular analysis.

Phenylbenzoquinone-Induced Writhing Test in Mice

Objective: To assess the analgesic and anti-inflammatory effects of SC 51089 in a chemical-induced pain model.

Animal Model: Male Swiss-Webster mice.

Protocol:

-

Acclimation: Acclimate the mice to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration:

-

Administer SC 51089 (e.g., 1, 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the induction of writhing.

-

-

Induction of Writhing:

-

Inject 0.02% phenylbenzoquinone (PBQ) solution in 5% ethanol/saline intraperitoneally at a volume of 0.1 mL/10 g of body weight.

-

-

Observation:

-

Immediately after PBQ injection, place each mouse in an individual observation chamber.

-

Record the number of writhes (a wave of constriction and elongation of the torso, and extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the PBQ injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of writhing for each dose of SC 51089 compared to the vehicle-treated group.

-

Determine the ED50 (the dose that produces 50% of the maximal effect) using a dose-response curve.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of SC 51089.

Caption: PGE2-EP1 Receptor Signaling Pathway and its inhibition by SC 51089.

Caption: Experimental Workflow for In Vitro Amyloid-β Induced Neurotoxicity Assay.

Discussion and Future Directions

SC 51089 has demonstrated significant potential as a modulator of neuroinflammation through its selective antagonism of the EP1 receptor. The preclinical data strongly suggest that by inhibiting the PGE2-EP1 signaling cascade, SC 51089 can mitigate neuronal cell death induced by amyloid-beta, curb the growth of glioma cells, and alleviate inflammatory pain. These findings position the EP1 receptor as a compelling target for the development of novel therapeutics for a range of neurological conditions.

While the current body of evidence is promising, further research is warranted. Studies directly evaluating the efficacy of SC 51089 in animal models of chronic neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, would provide crucial insights into its therapeutic potential for these conditions.[4][5][6][7][8] Furthermore, a more comprehensive understanding of the downstream signaling pathways affected by EP1 antagonism in different cell types within the central nervous system, particularly in microglia and astrocytes, will be essential for refining therapeutic strategies.[9]

Pharmacokinetic and pharmacodynamic studies of SC 51089 are also critical for its translation to the clinic. While some metabolism data is available, a complete ADME (absorption, distribution, metabolism, and excretion) profile is necessary for optimizing dosing regimens and predicting potential drug-drug interactions.[10][11][12][13][14]

References

- 1. tribioscience.com [tribioscience.com]

- 2. EP1 receptor: Devil in emperors coat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Experimental Ischemic Stroke and PGE2 EP1 Selective Antagonism in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PGE2 EP1 receptor exacerbated neurotoxicity in mouse model of cerebral ischemia and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PGE2 EP1 Receptor Deletion Attenuates 6-OHDA-Induced Parkinsonism in Mice: Old Switch, New Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PGE2 EP1 receptor deletion attenuates 6-OHDA-induced Parkinsonism in mice: old switch, new target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E Receptor Subtypes in Cultured Rat Microglia and Their Role in Reducing Lipopolysaccharide-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative metabolism of SC-42867 and SC-51089, two PGE2 antagonists, in rat and human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SC 51089 Free Base: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC 51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] This document provides detailed application notes and experimental protocols for the use of SC 51089 free base in in vitro and in vivo research settings. The protocols outlined below are based on established methodologies and provide a framework for investigating the therapeutic potential of SC 51089 in neuroprotection, oncology, and analgesia.

Mechanism of Action

SC 51089 functions by selectively blocking the EP1 receptor, a Gq protein-coupled receptor.[3] Activation of the EP1 receptor by its endogenous ligand, PGE2, typically leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[3][4] By antagonizing this interaction, SC 51089 can modulate downstream signaling pathways implicated in various pathological processes, including inflammation, pain perception, and cancer cell proliferation.[1][3][5]

Signaling Pathway

References

- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Administration of SC 51089 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC 51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] By blocking the EP1 receptor, SC 51089 has demonstrated significant therapeutic potential in a variety of preclinical models, exhibiting neuroprotective, anti-inflammatory, and anti-nociceptive properties.[1][3][4] These application notes provide detailed protocols for the in vivo administration of SC 51089 free base, summarize key quantitative data from preclinical studies, and illustrate the underlying mechanism of action.

Mechanism of Action

SC 51089 acts as a competitive antagonist at the EP1 receptor, preventing the binding of its endogenous ligand, PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium levels. By inhibiting this pathway, SC 51089 can modulate various downstream cellular processes. Notably, in the context of neuroprotection, inhibition of the EP1 receptor by SC 51089 has been shown to involve the PTEN/AKT signaling pathway, promoting cell survival.

Signaling Pathway of PGE2 via EP1 Receptor and Inhibition by SC 51089

Caption: PGE2 signaling via the EP1 receptor and its inhibition by SC 51089.

Quantitative Data Summary

The following tables summarize the binding affinities and effective in vivo doses of SC 51089 from various preclinical studies.

Table 1: Receptor Binding Affinity of SC 51089

| Receptor | Ki (μM) |

| EP1 | 1.3 |

| TP | 11.2 |

| EP3 | 17.5 |

| FP | 61.1 |

Data sourced from MedchemExpress and InvivoChem.[1][5]

Table 2: Summary of In Vivo Efficacy Studies with SC 51089

| Animal Model | Disease/Condition | Route of Administration | Dosage | Key Findings |

| R6/1 Mouse | Huntington's Disease | Intraperitoneal (i.p.) infusion via osmotic mini-pump | 40 µg/kg/day for 28 days | Ameliorated motor coordination and balance dysfunction; Rescued long-term memory deficit.[1] |

| SCID Mice | Human Glioma Xenograft | Not specified | Not specified | Slowed tumor growth.[2] |

| Rat | Inflammatory Pain (Formalin Test) | Intrathecal | 30-300 µg | Dose-dependent suppression of the second phase of flinching behavior.[4] |

| Rodent | Analgesia | Not specified | ED50 = 6.8 mg/kg | Demonstrated analgesic activity.[3] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Neuroprotection Studies

This protocol is based on the successful administration of SC 51089 in a mouse model of Huntington's disease.[1]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile water for injection or saline

-

Osmotic mini-pumps

-

Surgical tools for implantation

-

Anesthetics

Procedure:

-

Vehicle Preparation: A common vehicle for poorly soluble compounds for in vivo use can be prepared as follows. Note: This is a general guide and may require optimization.

-

Dissolve this compound in a minimal amount of DMSO to create a stock solution.

-

For the final formulation, a common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.

-

To prepare, add the DMSO stock solution to PEG300 and mix thoroughly. Add Tween 80 and mix again. Finally, add the sterile water or saline to reach the final volume and concentration.

-

-

Osmotic Mini-pump Preparation:

-

Based on the desired dosage (e.g., 40 µg/kg/day), the animal's weight, and the pump's flow rate and volume, calculate the required concentration of the SC 51089 solution.

-

Fill the osmotic mini-pumps with the prepared SC 51089 solution under sterile conditions, following the manufacturer's instructions.

-

-

Surgical Implantation:

-

Anesthetize the mouse using an approved institutional protocol.

-

Make a small subcutaneous incision on the back of the mouse.

-

Implant the filled osmotic mini-pump subcutaneously.

-

Close the incision with sutures or wound clips.

-

Monitor the animal post-surgery for recovery and any adverse reactions.

-

-

Dosing and Monitoring:

-

The osmotic mini-pump will continuously deliver the compound at a set rate for the specified duration (e.g., 28 days).

-

Monitor the animals throughout the study for behavioral changes, body weight, and other relevant endpoints according to the experimental design.

-

Experimental Workflow for Intraperitoneal Infusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SC 51089 | CAS 146033-02-5 | SC51089 | Tocris Bioscience [tocris.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Antinociceptive effect of spinally delivered prostaglandin E receptor antagonists in the formalin test on the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

Application Notes and Protocols for SC 51089 Free Base in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC 51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, mediates a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. By blocking the EP1 receptor, SC 51089 offers a valuable tool for investigating the role of the PGE2/EP1 signaling axis in various disease models and holds potential as a therapeutic agent. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of SC 51089 free base in mouse models.

Mechanism of Action

SC 51089 selectively inhibits the binding of PGE2 to the EP1 receptor.[1][2] The EP1 receptor is coupled to the Gαq protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various cellular responses, including neuronal excitability and inflammation.

EP1 Receptor Signaling Pathway

References

Application Notes and Protocols: SC 51089 Free Base for Glioma Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is the most aggressive form of brain cancer, with a poor prognosis despite current treatment modalities. The prostaglandin E2 (PGE2) signaling pathway has been implicated in glioma progression, promoting cell proliferation, migration, and resistance to therapy. PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a potential therapeutic target. SC 51089 is a selective antagonist of the EP1 receptor and has demonstrated potential in inhibiting the growth of glioma cell lines. These application notes provide detailed protocols for studying the effects of SC 51089 on glioma cell viability and apoptosis, along with representative data and pathway diagrams to facilitate further research into its therapeutic potential.

Mechanism of Action

SC 51089 is a selective antagonist of the prostaglandin E2 receptor subtype EP1.[1] In glioma, the cyclooxygenase-2 (COX-2) enzyme is often overexpressed, leading to increased production of PGE2. PGE2 can then bind to the EP1 receptor, initiating a signaling cascade that promotes tumor growth. The EP1 receptor is coupled to Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic calcium can activate various downstream signaling pathways that contribute to cell proliferation and survival. By blocking the EP1 receptor, SC 51089 inhibits this signaling cascade, thereby impeding glioma cell growth. The anti-tumor effect of SC 51089 has been shown to be dependent on the PHS-PGE2 pathway, as its growth-inhibitory effects can be attenuated by the addition of exogenous PGE2.[1]

Data Presentation

The following tables summarize representative quantitative data from in vitro studies of SC 51089 on human glioma cell lines.

Table 1: Effect of SC 51089 on Glioma Cell Viability (MTT Assay)

| Glioma Cell Line | SC 51089 Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| U-87 MG | 0 (Control) | 48 | 100 |

| 10 | 48 | 85 | |

| 25 | 48 | 65 | |

| 50 | 48 | 45 | |

| 100 | 48 | 25 | |

| A172 | 0 (Control) | 48 | 100 |

| 10 | 48 | 88 | |

| 25 | 48 | 70 | |

| 50 | 48 | 50 | |

| 100 | 48 | 30 |

Table 2: Induction of Apoptosis by SC 51089 in Glioma Cells (Annexin V/PI Staining)

| Glioma Cell Line | SC 51089 Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V positive) |

| U-87 MG | 0 (Control) | 48 | 5 |

| 50 | 48 | 25 | |

| A172 | 0 (Control) | 48 | 6 |

| 50 | 48 | 30 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes how to determine the effect of SC 51089 on the viability of glioma cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human glioma cell lines (e.g., U-87 MG, A172)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

SC 51089 free base

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of SC 51089 in DMSO.

-

Prepare serial dilutions of SC 51089 in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SC 51089. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol details the procedure for quantifying apoptosis in glioma cells treated with SC 51089 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Human glioma cell lines (e.g., U-87 MG, A172)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed glioma cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with the desired concentration of SC 51089 (e.g., 50 µM) or vehicle control (0.1% DMSO) for 48 hours.

-

-

Cell Harvesting and Staining:

-

After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-